molecular formula C13H15Cl2N3OS B14999784 (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-methylpropan-1-amine

(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-methylpropan-1-amine

Cat. No.: B14999784
M. Wt: 332.2 g/mol
InChI Key: LUMMOJVVZFNNRB-NSHDSACASA-N
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Description

1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-METHYLPROPAN-1-AMINE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features a dichlorophenyl group and a methylpropan-1-amine moiety, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-METHYLPROPAN-1-AMINE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable dichlorophenyl halide reacts with the oxadiazole intermediate.

    Attachment of the methylpropan-1-amine moiety: This step involves the reaction of the oxadiazole intermediate with a suitable amine, such as methylpropan-1-amine, under appropriate conditions to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-METHYLPROPAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out to reduce the oxadiazole ring or other functional groups in the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-METHYLPROPAN-1-AMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving sulfur-containing compounds.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-METHYLPROPAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. It can also interact with cellular receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-METHYLPROPAN-1-AMINE can be compared with other similar compounds, such as:

    5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: This compound has a thiadiazole ring instead of an oxadiazole ring, which affects its chemical properties and reactivity.

    2-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazole: This compound also contains a thiadiazole ring and a dichlorophenyl group, but lacks the methylpropan-1-amine moiety, resulting in different biological activities.

    2-[(2,6-dichlorophenyl)methylthio]-1,3,4-oxadiazole: This compound is structurally similar but lacks the methylpropan-1-amine moiety, which may influence its mechanism of action and applications.

The uniqueness of 1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-METHYLPROPAN-1-AMINE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15Cl2N3OS

Molecular Weight

332.2 g/mol

IUPAC Name

(1S)-1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H15Cl2N3OS/c1-7(2)11(16)12-17-18-13(19-12)20-6-8-9(14)4-3-5-10(8)15/h3-5,7,11H,6,16H2,1-2H3/t11-/m0/s1

InChI Key

LUMMOJVVZFNNRB-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N

Canonical SMILES

CC(C)C(C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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